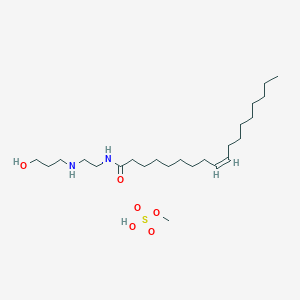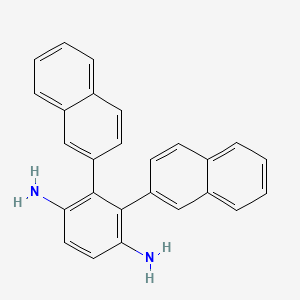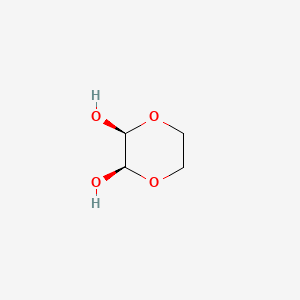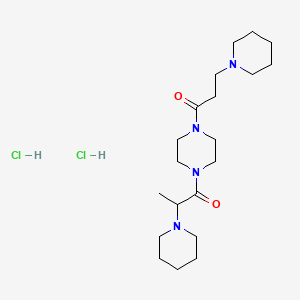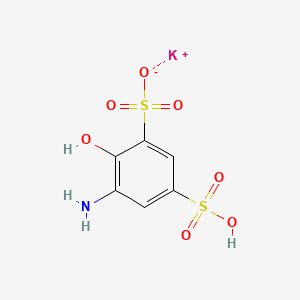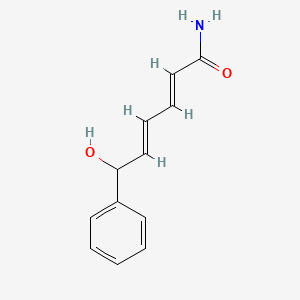
(E,E)-6-Hydroxy-6-phenyl-2,4-hexadienamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E,E)-6-Hydroxy-6-phenyl-2,4-hexadienamide is an organic compound characterized by its unique structure, which includes a hydroxy group and a phenyl group attached to a hexadienamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E,E)-6-Hydroxy-6-phenyl-2,4-hexadienamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-phenyl-2,4-hexadienoic acid and hydroxylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature, usually around 60-80°C, to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and efficiency. This could include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions: (E,E)-6-Hydroxy-6-phenyl-2,4-hexadienamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a saturated amide.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 6-oxo-6-phenyl-2,4-hexadienamide.
Reduction: Formation of 6-hydroxy-6-phenylhexanamide.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(E,E)-6-Hydroxy-6-phenyl-2,4-hexadienamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E,E)-6-Hydroxy-6-phenyl-2,4-hexadienamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
6-Hydroxy-6-phenylhexanamide: Similar structure but lacks the conjugated diene system.
6-Phenyl-2,4-hexadienoic acid: Precursor in the synthesis of (E,E)-6-Hydroxy-6-phenyl-2,4-hexadienamide.
6-Phenyl-2,4-hexadienal: Similar structure but contains an aldehyde group instead of an amide.
Uniqueness: this compound is unique due to its conjugated diene system, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
120231-95-0 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
(2E,4E)-6-hydroxy-6-phenylhexa-2,4-dienamide |
InChI |
InChI=1S/C12H13NO2/c13-12(15)9-5-4-8-11(14)10-6-2-1-3-7-10/h1-9,11,14H,(H2,13,15)/b8-4+,9-5+ |
InChI Key |
URLWEJZUYQZEJB-KBXRYBNXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(/C=C/C=C/C(=O)N)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C=CC=CC(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


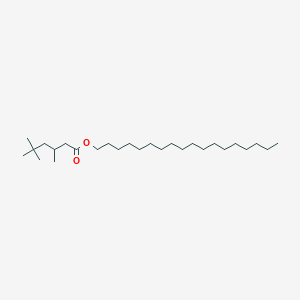
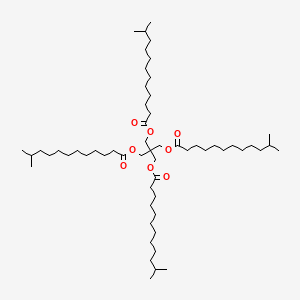

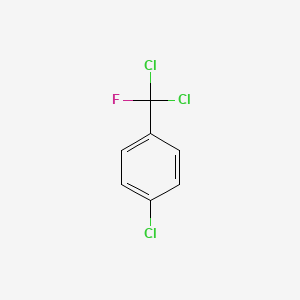

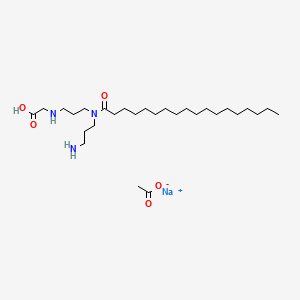
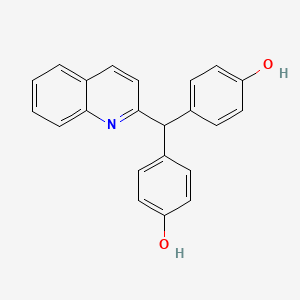
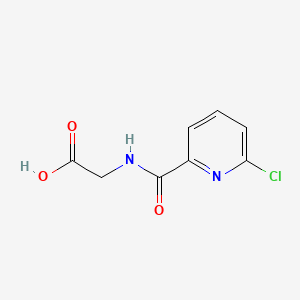
![5-(4-Methylpiperazin-1-YL)pyrido[2,3-B][1,5]benzothiazepine](/img/structure/B15180725.png)
